5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl-
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Overview
Description
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazole ring fused with a phenyl group and a dimorpholinomethylene moiety, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted oxazole with dimorpholinomethylene chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Another heterocyclic compound with a triazole ring.
2-aminothiazole: A thiazole derivative with significant medicinal properties.
Uniqueness
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one stands out due to its unique combination of an oxazole ring with a dimorpholinomethylene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61767-51-9 |
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Molecular Formula |
C18H21N3O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(dimorpholin-4-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H21N3O4/c22-18-15(19-16(25-18)14-4-2-1-3-5-14)17(20-6-10-23-11-7-20)21-8-12-24-13-9-21/h1-5H,6-13H2 |
InChI Key |
HDQCUOFBAVNZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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